molecular formula C12H15N B1595336 N,N-Diallylaniline CAS No. 6247-00-3

N,N-Diallylaniline

Cat. No.: B1595336
CAS No.: 6247-00-3
M. Wt: 173.25 g/mol
InChI Key: CJIPLMHXHKPZGM-UHFFFAOYSA-N
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Description

N,N-Diallylaniline: is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where two allyl groups are attached to the nitrogen atom

Scientific Research Applications

N,N-Diallylaniline has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

    Catalysis: this compound serves as a ligand in various catalytic systems, facilitating reactions like cross-coupling and polymerization.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Biochemical Analysis

Biochemical Properties

N,N-Diallylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn can alter gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, by binding to its active site. This inhibition can result in the accumulation of acetylcholine, leading to prolonged neurotransmission and potential neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while at higher doses, it can cause significant adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of these metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum (ER), where it can interact with ER-associated enzymes and proteins. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments. These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method to prepare N,N-Diallylaniline involves the alkylation of aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of this compound precursors using catalysts like palladium on carbon (Pd/C) under hydrogen gas at moderate pressures and temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diallylaniline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the allyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of this compound secondary amines.

    Substitution: Formation of substituted this compound derivatives.

Comparison with Similar Compounds

    N,N-Diethylaniline: Similar in structure but with ethyl groups instead of allyl groups.

    N,N-Dimethylaniline: Contains methyl groups instead of allyl groups.

    N-Allylaniline: Has only one allyl group attached to the nitrogen atom.

Uniqueness of N,N-Diallylaniline:

    Reactivity: The presence of two allyl groups makes this compound more reactive in certain chemical reactions compared to its analogs.

    Applications: Its unique structure allows for specific applications in catalysis and materials science that are not feasible with other similar compounds.

    Binding Affinity: The dual allyl groups enhance its binding affinity to molecular targets, making it a valuable compound in biological studies.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPLMHXHKPZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211506
Record name Aniline, N,N-diallyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6247-00-3
Record name N,N-Diallylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diallylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N,N-diallyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIALLYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of aniline (5.62 g, 60.36 mmol) in EtOH (200 ml) and water (50 ml) was added allyl bromide (17.33 g, 143.3 mmol) in one portion followed by solid Na2CO3 (6.69 g, 62.5 mmol). The yellow mixture was then heated under reflux for 17 h, left to cool to room temperature (19° C.) and the EtOH was removed under reduced pressure. The aqueous residue was extracted with Et2O (5×200 ml) and the combined organics were washed with brine (3×200 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown oil that was distilled over KOH pellets to give the title compound (7.81 g, 75%) as a pale yellow oil.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
17.33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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